5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)nicotinamide
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Overview
Description
5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)nicotinamide is a synthetic organic compound that features a bromine atom, a triazole ring, and a nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)nicotinamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Amidation: The final step involves the coupling of the triazole-containing intermediate with nicotinic acid or its derivatives to form the nicotinamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Huisgen cycloaddition and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The triazole ring and nicotinamide moiety can participate in redox reactions, depending on the reagents used.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of oxidized derivatives of the triazole or nicotinamide moieties.
Reduction: Formation of reduced derivatives, potentially altering the electronic properties of the compound.
Scientific Research Applications
5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic conductivity.
Mechanism of Action
The mechanism of action of 5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)nicotinamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The triazole ring and nicotinamide moiety are known to interact with biological macromolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide: Similar structure but with a benzamide moiety instead of nicotinamide.
5-chloro-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)nicotinamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the bromine atom and the specific arrangement of the triazole and nicotinamide moieties make 5-bromo-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)nicotinamide unique. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
5-bromo-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrN5O/c1-9(2)12(8-19-16-3-4-17-19)18-13(20)10-5-11(14)7-15-6-10/h3-7,9,12H,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHJGRQQVZAUIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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